2-(4-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, including breast, lung, and colon cancer cells. It may interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis, making it a potential candidate for cancer therapy .
Antibacterial Activity
Studies have explored the compound’s antibacterial properties. It shows efficacy against both Gram-positive and Gram-negative bacteria. Researchers have investigated its mechanism of action, which involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Antiplatelet and Antithrombotic Effects
The compound has been evaluated for its impact on platelet aggregation and thrombus formation. It may inhibit platelet activation pathways, potentially reducing the risk of thrombotic events .
Insecticidal Potential
Researchers have investigated the compound’s insecticidal properties. It exhibits toxicity against certain insect pests, making it a candidate for environmentally friendly insecticides .
Intermediate for Tetrahydrocarbazole and Tetrahydrocarbazoline Synthesis
The compound serves as a versatile intermediate in the synthesis of tetrahydrocarbazole and tetrahydrocarbazoline derivatives. These scaffolds are present in natural products and pharmaceutical molecules, and their synthesis often involves the use of this compound .
Fluorinated Functional Group in Drug Design
The trifluoromethyl group (CF2) is an important fluorinated functional group. Incorporating it into drug molecules can enhance lipophilicity, improve membrane permeability, and increase drug efficacy. Additionally, CF2 can serve as an isostere for oxygen, replacing oxygen atoms in phosphate analogs. Consequently, this compound finds applications in medicinal and agrochemical research .
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O4S/c20-16-3-5-17(6-4-16)29-15-18(26)21-9-2-14-30(27,28)25-12-10-24(11-13-25)19-22-7-1-8-23-19/h1,3-8H,2,9-15H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVHKNAWZKVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide |
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